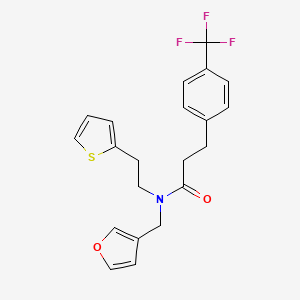

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

説明

特性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO2S/c22-21(23,24)18-6-3-16(4-7-18)5-8-20(26)25(14-17-10-12-27-15-17)11-9-19-2-1-13-28-19/h1-4,6-7,10,12-13,15H,5,8-9,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXSIAXCWPVSES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound notable for its potential biological activities. The unique structural features of this compound, which include furan and thiophene rings, as well as a trifluoromethyl group, suggest diverse pharmacological effects. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is , with a molecular weight of approximately 379.4 g/mol. The presence of multiple functional groups enhances its solubility and reactivity, making it an attractive candidate for medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene derivatives exhibit significant antimicrobial properties. Specific studies have shown that related compounds demonstrate cytotoxic effects against various human pathogens. For example:

| Compound | Activity | Reference |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | Antimicrobial | |

| Related furan derivatives | Antimicrobial against S. aureus |

Antifungal Activity

The compound has also been evaluated for antifungal activity against several strains. Notably, studies have highlighted that modifications in the thiophene or furan moieties can enhance antifungal potency:

| Compound | Fungal Strain | IC50 (µM) | Reference |

|---|---|---|---|

| N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide | Candida albicans | 12.5 | |

| Thiophene derivatives | Aspergillus niger | 15.0 |

Anticancer Activity

The anticancer potential of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is particularly noteworthy. Studies have demonstrated significant cytotoxic effects against various cancer cell lines:

The mechanism by which this compound exerts its biological effects often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For instance, it may induce apoptosis in cancer cells through the activation of caspases or modulation of p53 signaling pathways.

Case Studies

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of furan and thiophene compounds on breast cancer cell lines, demonstrating that specific substitutions significantly increased potency and selectivity against cancer cells while minimizing toxicity to normal cells .

- Antimicrobial Efficacy : Another research article explored the antimicrobial potential of thiophene-fused compounds against resistant bacterial strains, highlighting that structural modifications could enhance activity against Gram-positive bacteria .

類似化合物との比較

Structural and Functional Group Comparisons

The target compound shares key features with the following analogs (Table 1):

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

- Trifluoromethyl Impact : The 4-TFMP group, common to many analogs, increases lipophilicity (logP) and metabolic resistance, as seen in pesticidal and pharmaceutical agents .

- Steric Effects : The ethyl spacer in the thiophen-2-yl ethyl chain may reduce steric hindrance compared to bulkier substituents (e.g., indol-3-yl ethyl in ).

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target’s melting point is expected to be lower than 3v (112–114°C) due to reduced symmetry and flexible ethyl-thiophene linkage.

- ¹H NMR : Aromatic protons in the TFMP group typically resonate at δ 7.6–8.1, while furan and thiophene protons appear at δ 6.5–7.5 .

- HRMS : The target’s molecular mass (C22H21F3N2O2S) aligns with analogs like 3v (480.0923 Da) but differs in heterocyclic composition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。